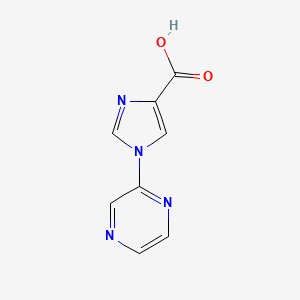

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrazin-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-12(5-11-6)7-3-9-1-2-10-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSIJWOLJLFVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Medicinal Chemistry: Pyrazinyl-Imidazole Carboxylic Acid Derivatives in Drug Discovery

Topic: Pyrazinyl-imidazole carboxylic acid derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyrazinyl-imidazole moiety represents a privileged structural motif in modern drug discovery, existing primarily in two distinct topological forms: the fused imidazo[1,2-a]pyrazine and the linked pyrazinyl-imidazole biaryl system. Both scaffolds have demonstrated high utility as kinase inhibitors (particularly BTK, p38 MAPK, and mTOR) and anti-infective agents.

This guide focuses on the carboxylic acid derivatives of these scaffolds. While often transient synthetic intermediates, these acid derivatives are critical "gatekeeper" molecules that enable the rapid generation of amide-based libraries for Structure-Activity Relationship (SAR) exploration. Furthermore, the carboxylic acid functionality itself is increasingly explored for its ability to engage solvent-exposed lysine/arginine residues or to improve physicochemical properties (solubility, lipophilicity efficiency) in lead optimization.

Part 1: Structural Rationale & Chemical Space

The Fused Scaffold: Imidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine core is a purine bioisostere.[1] Its planar, bicyclic nature allows it to mimic the adenine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.

-

Nitrogen Positioning: The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) create a specific H-bond acceptor/donor motif that often interacts with the "hinge region" of kinase active sites.

-

Carboxylic Acid Utility: The introduction of a carboxylic acid at the C-2 or C-3 position provides a vector for extending the molecule into the solvent-front or the ribose-binding pocket. This is the primary handle for synthesizing amide libraries.

The Linked Scaffold: 4-(Pyrazin-2-yl)-1H-imidazole

This system consists of a pyrazine ring attached to an imidazole ring via a single bond. This biaryl system is famous for its role in p38 MAPK inhibition (analogous to the pyridinyl-imidazole SB-203580).

-

Torsional Twist: Unlike the fused system, the linked scaffold can rotate, allowing it to adopt non-planar conformations that fit into specific hydrophobic pockets (e.g., the "specificity pocket" in p38).

-

Acid Functionality: Carboxylic acids here are often used to modulate solubility or are esterified to form prodrugs.

Part 2: Synthetic Architectures

The synthesis of these derivatives requires precise control over regioselectivity. Below is the logic flow for constructing the fused imidazo[1,2-a]pyrazine-2-carboxylic acid, the most common derivative in this class.

Synthesis Workflow Diagram (Graphviz)

[2]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic Acid

This protocol is designed to be robust, minimizing side reactions such as N-alkylation at the wrong nitrogen.

Reagents:

-

2-Aminopyrazine (1.0 eq)

-

Ethyl bromopyruvate (1.1 eq)

-

Ethanol (Absolute)

-

Lithium Hydroxide (LiOH·H2O)

-

THF/Water (1:1 mixture)

Step-by-Step Methodology:

-

Condensation & Cyclization:

-

Dissolve 2-aminopyrazine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Observation Check: The solution may turn slightly yellow/orange.

-

Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot should disappear.

-

Cool to room temperature. The hydrobromide salt of the ester often precipitates. If not, concentrate the solvent to 50% volume and cool in an ice bath.

-

Filter the solid, wash with cold ethanol, and dry. Neutralize with saturated NaHCO3 if the free base is required immediately, but the salt is stable for storage.

-

-

Saponification (Hydrolysis):

-

Suspend the ethyl imidazo[1,2-a]pyrazine-2-carboxylate (5 mmol) in THF/Water (1:1, 20 mL).

-

Add LiOH·H2O (10 mmol, 2.0 eq).

-

Stir at room temperature for 2 hours.

-

Validation: LC-MS should show the mass shift from ester (M+H) to acid (M+H - 28).

-

Critical Step: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product typically precipitates out of the aqueous solution.

-

Filter, wash with water, and dry under vacuum.[2]

-

Protocol B: Amide Coupling (Library Generation)

Use this protocol to convert the carboxylic acid into a library of potential kinase inhibitors.

-

Dissolve the carboxylic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid (formation of the active ester).

-

Add the amine (R-NH2, 1.1 eq).

-

Stir at RT for 12 hours.

-

Purification: Dilute with ethyl acetate, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

Part 4: Medicinal Chemistry & SAR Logic[4][5]

Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when modifying the C-2 position of the imidazo[1,2-a]pyrazine core.

| Derivative Type | Substituent (R) | LogP (Calc) | tPSA (Ų) | Primary Application |

| Parent Core | -H | 0.6 | 30.2 | Fragment screening |

| Ester | -COOEt | 1.8 | 56.5 | Prodrug / Intermediate |

| Carboxylic Acid | -COOH | 0.4 | 67.5 | Solubility Handle / Library Scaffold |

| Amide | -CONH-Aryl | 2.5 - 4.0 | 59.3 | Kinase Inhibitor (Hinge Binder) |

| Amine | -NH2 (via Curtius) | 0.8 | 56.2 | H-bond Donor |

Mechanism of Action: Kinase Interaction

In the context of BTK or p38 inhibition, the imidazo[1,2-a]pyrazine scaffold orients itself in the ATP-binding pocket.

-

N1 acts as a Hydrogen Bond Acceptor (receiving H from the hinge region backbone NH).

-

C8-H (or substituents at C8) often face the gatekeeper residue.

-

C2-Amide extends into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached.

Biological Pathway Diagram (Graphviz)

[2]

Part 5: Case Study & Clinical Relevance[6]

While the carboxylic acid itself is rarely the final drug due to poor membrane permeability, it is the precursor to several high-profile clinical candidates.

-

Entospletinib (GS-9973): An imidazo[1,2-a]pyrazine derivative acting as a SYK inhibitor. The synthesis involves functionalization of the core scaffold, often passing through ester/acid intermediates to install the solubilizing tail.

-

Cercosporamide: A natural product containing a related fused system, showing antifungal and PKC inhibitory activity.

Future Outlook: The current trend involves using the carboxylic acid handle to attach E3 ligase ligands (like thalidomide derivatives) to create PROTACs (Proteolysis Targeting Chimeras). The rigid geometry of the imidazo[1,2-a]pyrazine-2-carboxylic acid provides an excellent vector for the linker attachment, ensuring the warhead is presented effectively to the target protein.

References

-

Imidazo[1,2-a]pyrazine synthesis and reactivity

- Source: Goel, R. et al. "Imidazo[1,2-a]pyrazine scaffolds as promising anti-cancer agents." Anti-Cancer Agents in Medicinal Chemistry.

-

p38 MAPK Inhibitors (Linked Systems)

- Source: Regan, J. et al.

-

Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid

- Source: Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Asian Journal of Research in Chemistry.

-

Kinase Inhibitor Binding Modes

- Source: "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.

-

General Heterocyclic Chemistry of Pyrazines

- Source: "Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids." World Journal of Microbiology and Biotechnology.

Sources

Biological Activity of N-Heteroaryl Imidazole Carboxylic Acids: A Technical Guide

This guide serves as a comprehensive technical resource for researchers investigating the pharmacological potential of N-heteroaryl imidazole carboxylic acids . It synthesizes medicinal chemistry principles, structure-activity relationships (SAR), and validated experimental protocols.

Executive Summary

The N-heteroaryl imidazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for designing bioactive small molecules. Unlike simple N-alkyl imidazoles, the N-heteroaryl moiety introduces specific electronic tuning (π-deficiency/excess) and rigid steric constraints, while the carboxylic acid functionality provides a critical "anchor" for electrostatic interactions with biological targets (e.g., arginine/lysine residues in enzyme active sites).

This guide details the biological utility of this scaffold across three primary therapeutic axes: Xanthine Oxidase (XO) inhibition (Gout), Angiotensin II Receptor blockade (Hypertension), and Antimicrobial/Antifungal activity .

Medicinal Chemistry & SAR Architecture

The pharmacological efficacy of this class stems from the interplay between three structural zones. The N-heteroaryl group is not merely a hydrophobic spacer; it actively modulates the pKa of the imidazole ring and facilitates

Structural Logic Diagram

The following diagram illustrates the core Structure-Activity Relationship (SAR) zones.

Figure 1: SAR Deconstruction of the N-heteroaryl imidazole carboxylic acid scaffold.

Therapeutic Applications & Mechanisms

Xanthine Oxidase (XO) Inhibition (Gout & Hyperuricemia)

N-heteroaryl imidazole carboxylic acids function as non-purine XO inhibitors .[1] Unlike allopurinol (a purine analog), these compounds do not require metabolic activation.

-

Mechanism: The carboxylic acid moiety forms a salt bridge with Arg880 in the molybdenum-pterin active site of XO. The N-heteroaryl group occupies the hydrophobic channel, mimicking the interactions of the thiazole ring in Febuxostat.

-

Key Insight: 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have shown IC50 values in the low nanomolar range (3–6 nM), comparable to clinical standards.

Angiotensin II Receptor Antagonism (Cardiovascular)

While modern ARBs (e.g., Losartan) often feature a tetrazole ring, the imidazole-5-carboxylic acid is the direct precursor and a potent pharmacophore in its own right.

-

Mechanism: Competitive antagonism at the AT1 receptor.[2] The carboxylate mimics the C-terminal carboxylate of Angiotensin II, blocking receptor activation and preventing vasoconstriction.

-

Active Metabolites: In many "sartan" drugs, the imidazole carboxylic acid metabolite (e.g., EXP3174 from Losartan) is significantly more potent than the parent drug.

Antimicrobial & Antifungal Activity

N-heteroarylated imidazoles (specifically with bulky groups like dibenzothiophene or thianthrene) exhibit potent activity against Staphylococcus aureus and Candida albicans.

-

Mechanism:

-

Ergosterol Biosynthesis Inhibition: Disruption of fungal cell membrane integrity.

-

Mitochondrial Impairment: Inhibition of the dimorphic transition (yeast-to-hyphae), critical for Candida virulence.

-

Metallo-

-lactamase Inhibition: The imidazole carboxylic acid acts as a metal-binding pharmacophore (MBP), chelating Zinc ions in the active site of bacterial resistance enzymes (e.g., NDM-1).

-

Experimental Workflows

Synthesis Strategy: N-Arylation & Hydrolysis

The construction of these molecules typically follows a convergent route. The critical step is the formation of the C-N bond between the imidazole and the heteroaryl halide.

Figure 2: General synthetic pathway for N-heteroaryl imidazole carboxylic acids.

Protocol: Xanthine Oxidase Inhibition Assay

To validate the biological activity of synthesized derivatives.

Materials:

-

Xanthine Oxidase (from bovine milk).

-

Substrate: Xanthine (50 µM final concentration).

-

Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

-

Detection: UV Spectrophotometer (290 nm).

Procedure:

-

Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.001 µM to 10 µM).

-

Incubation: Mix 10 µL of test compound with 140 µL of enzyme solution (0.02 units/mL) in the phosphate buffer. Incubate at 25°C for 15 minutes.

-

Initiation: Add 100 µL of Xanthine substrate solution to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) for 10 minutes.

-

Calculation: Determine the initial velocity (

) and calculate % inhibition: -

Analysis: Plot log(concentration) vs. % inhibition to determine IC50 using non-linear regression.

Quantitative Data Summary

The following table summarizes the comparative biological activity of key imidazole carboxylic acid derivatives against standard drugs.

| Compound Class | Target | Key Substituent (N-Position) | Activity Metric | Reference Standard |

| Imidazole-5-COOH | Xanthine Oxidase | 4-Methyl-2-phenyl | IC50: 3–6 nM | Febuxostat (10 nM) |

| Imidazole-5-COOH | AT1 Receptor | Benzyl / Biphenyl | IC50: 0.55 nM | Losartan (19 nM) |

| Benzimidazole | C. albicans | Dibenzothiophene | MIC: 4–16 µg/mL | Fluconazole |

| Imidazole-2-COOH | Metallo- | Phenyl / Alkyl | IC50: 0.018 µM | EDTA (Control) |

References

-

Zhang, T. J., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Link

-

Sircar, I., et al. (1993). Nonpeptide angiotensin II receptor antagonists.[2][3] 1. Synthesis and in vitro structure-activity relationships of 4-[[[(1H-pyrrol-1-ylacetyl)amino]phenyl]methyl]imidazole derivatives. Journal of Medicinal Chemistry. Link

-

Ferreira, M., et al. (2014). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles. The Scientific World Journal. Link

-

Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Miyazaki, M., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids. Journal of Medicinal Chemistry. Link

Sources

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 3. Nonpeptide angiotensin II receptor antagonists. 1. Synthesis and in vitro structure-activity relationships of 4-[[[(1H-pyrrol-1-ylacetyl)amino]phenyl]methyl]imidazole derivatives as angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Ligand Architectures: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Topic: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid as a Ligand for MOFs Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Chemists, and Materials Scientists

Executive Summary

The search for Metal-Organic Frameworks (MOFs) with high hydrolytic stability and specific gas-affinity sites has shifted focus toward hetero-functional ligands . 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (hereafter referred to as HpymIm-4-c ) represents a high-value target in this domain. Unlike symmetric dicarboxylates, HpymIm-4-c combines a hard anionic donor (carboxylate) with two distinct neutral nitrogen donors (pyrazine and imidazole) in a semi-rigid, angular geometry.

This guide details the reticular chemistry, synthesis, and application of HpymIm-4-c. By leveraging the distinct pKa values of its donor groups, researchers can modulate coordination modes to access heterometallic clusters or pillared-layer topologies ideal for catalytic and sorption applications.

Ligand Profile & Reticular Potential

Structural Analysis

The ligand consists of an imidazole ring substituted at the N1 position by a pyrazine ring, with a carboxylic acid at the C4 position.

-

Formula:

-

Molecular Weight: 190.16 g/mol

-

Donor Sites:

-

Carboxylate (

): Hard/borderline donor. Forms clusters (SBUs) with high-valent metals (Zn, Zr, Ln). -

Imidazole N3: Borderline donor. High affinity for divalent transition metals (Cu, Zn, Co).

-

Pyrazine N (N1', N4'): Soft/borderline donors. Weaker binding, often used for auxiliary bridging or left uncoordinated to act as Lewis basic sites for

capture.

-

Coordination Modes

The angular twist between the pyrazine and imidazole rings (typically 20–40° due to steric repulsion) prevents planar stacking, reducing density and increasing pore volume.

| Mode | Description | Target SBU |

| Carboxylate binds metal A; Imidazole N3 binds metal B. | 1D Chains / 2D Layers | |

| Chelating | Carboxylate (monodentate) + Imidazole N3 chelate a single metal (rare due to strain). | Discrete Complexes |

| Multidentate | Carboxylate (bridging) + Imidazole N3 + Pyrazine N. | 3D Robust Frameworks |

Synthesis of the Ligand (HpymIm-4-c)[1]

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz)

Caption: Two-step synthesis pathway for 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid via SNAr coupling and ester hydrolysis.

Detailed Protocol

Step 1: Coupling (

-

Reagents: Dissolve Methyl 1H-imidazole-4-carboxylate (10 mmol) and 2-Chloropyrazine (12 mmol) in anhydrous DMF (20 mL).

-

Base: Add anhydrous

(20 mmol). -

Conditions: Heat the mixture to 100°C under

atmosphere for 12 hours. -

Workup: Pour into ice water (100 mL). The precipitate (ester intermediate) is collected by filtration, washed with water, and dried.

-

Note: If no precipitate forms, extract with ethyl acetate.

-

Step 2: Hydrolysis

-

Dissolution: Dissolve the intermediate ester (5 mmol) in a 1:1 mixture of THF and water (20 mL).

-

Saponification: Add LiOH

(15 mmol) and stir at room temperature for 4 hours. -

Acidification: Evaporate THF. Adjust the aqueous phase pH to ~3.0 using 1M HCl.

-

Isolation: The white solid (HpymIm-4-c) precipitates. Filter, wash with cold water, and dry in a vacuum oven at 60°C.

MOF Synthesis Strategy

The ligand's asymmetry requires careful solvent selection to balance the deprotonation of the carboxylate (pKa ~3.5) without interfering with the metal-nitrogen coordination.

Solvothermal Workflow (Zn/Cu Systems)

Target Topology: sql (square lattice) or pcu (primitive cubic) depending on auxiliary ligands.

| Parameter | Specification | Rationale |

| Metal Source | Nitrate anions are easily displaced; Zn/Cu favor N/O coordination. | |

| Solvent System | DMF:Ethanol:H2O (4:1:1) | DMF solubilizes the ligand; Ethanol/Water aids crystal growth and hydrolysis. |

| Modulator | Acetic Acid (optional) | Use if rapid precipitation occurs; competes with carboxylate to slow nucleation. |

| Temperature | 85°C – 105°C | Standard solvothermal range for crystalline MOF growth. |

Experimental Protocol: [Zn(pymIm-4-c)2]n

-

Preparation: In a 20 mL scintillation vial, dissolve HpymIm-4-c (0.1 mmol) in DMF (4 mL).

-

Metal Addition: Add

(0.05 mmol) dissolved in Ethanol (2 mL). -

Mixing: Sonicate for 5 minutes until clear.

-

Crystallization: Seal the vial and place it in a programmable oven.

-

Ramp: 1°C/min to 100°C.

-

Hold: 48 hours.[1]

-

Cool: 0.1°C/min to Room Temp.

-

-

Harvesting: Colorless block crystals are expected. Wash with DMF, then Ethanol.

Structural Characterization & Validation

To validate the formation of the MOF and the integrity of the ligand, the following analytical hierarchy is required.

Crystallographic Topology Logic

Using Graphviz to visualize the connectivity logic of the expected MOF structure.

Caption: Coordination logic for HpymIm-4-c. The Carboxylate and Imidazole N form the primary scaffold, while the Pyrazine N often remains uncoordinated, serving as a Lewis basic site.

Key Spectral Markers

-

IR Spectroscopy:

-

Disappearance of broad -OH stretch (2500–3000 cm⁻¹) from the carboxylic acid.

-

Shift of

stretch: Free acid (~1700 cm⁻¹) -

Pyrazine ring breathing mode: ~1050 cm⁻¹.

-

-

PXRD: Compare experimental pattern with simulated pattern from single-crystal data. Look for low-angle peaks (

) indicating large d-spacing and porosity.

Applications

Gas Separation ( )

The uncoordinated nitrogen atoms on the pyrazine ring act as Lewis bases. In a MOF pore, these sites interact specifically with the quadrupole moment of

-

Validation: Measure Isosteric Heat of Adsorption (

) via isotherms at 273K and 298K.

Luminescent Sensing

Pyrazine derivatives are often fluorescent. Upon coordination to

-

Target: Sensing of nitro-aromatics (explosives) or antibiotic residues in water via fluorescence quenching.

References

-

Synthesis of Imidazole-Carboxylate Ligands

- Title: Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides.

- Source: N

-

URL:[Link]

-

Coordination Modes of Pyrazine-Carboxylates

- Title: Synthesis of zinc MOF materials (Patent US11230562B2).

-

Commercial Availability & Structure Verification

-

Title: 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid Product Page.[6]

- Source: Echemi

-

Sources

- 1. Imidazole synthesis [organic-chemistry.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. echemi.com [echemi.com]

The Zwitterionic Paradigm: Technical Guide to 1-Substituted Imidazole-4-Carboxylic Acids

Executive Summary

1-Substituted imidazole-4-carboxylic acids represent a unique class of heterocyclic building blocks where the zwitterionic character is structurally "locked." Unlike unsubstituted imidazole-4-carboxylic acid, which can tautomerize between the 4- and 5-positions, the 1-substitution fixes the steric environment while the electronic landscape remains dynamic. This guide provides a technical deep-dive into the isolation, characterization, and utilization of these zwitterions, focusing on their distinct solubility profiles, pKa dynamics, and utility as rigid bioisosteres in drug discovery.

Molecular Architecture & Electronic State

The Locked Zwitterion

The defining feature of 1-substituted imidazole-4-carboxylic acids (e.g., 1-methylimidazole-4-carboxylic acid) is the permanent separation of charge sites.

-

Acidic Site: The carboxylic acid at C4 deprotonates to a carboxylate (

). -

Basic Site: The N3 nitrogen protonates to form an imidazolium cation (

). -

The 1-Substituent Effect: Substitution at N1 prevents annular tautomerism. In the unsubstituted parent, the proton can shuttle between N1 and N3, making the 4- and 5-isomers identical. In 1-substituted derivatives, the 4-isomer is chemically distinct from the 5-isomer, and the zwitterion is stabilized by resonance within the imidazole ring.

pH-Dependent Speciation

Understanding the speciation is critical for solubility and isolation. The molecule exists in three distinct forms depending on the pH relative to its pKa values.

-

Cationic Form (

): Both the carboxyl group ( -

Zwitterionic Form (

): The carboxyl group is deprotonated ( -

Anionic Form (

): Both groups are deprotonated (

Figure 1: pH-dependent speciation equilibrium of 1-methylimidazole-4-carboxylic acid.

Physicochemical Profiling

The zwitterionic nature drastically alters physical properties compared to non-zwitterionic analogs.

Quantitative Data Summary

| Property | Value / Range | Context |

| pKa1 (Carboxyl) | 1.61 ± 0.10 | Highly acidic due to electron-deficient imidazolium ring. |

| pKa2 (Imidazolium) | 7.0 - 7.4 | Similar to histidine; physiologically relevant buffering range. |

| Isoelectric Point (pI) | ~4.3 - 4.5 | pH of minimum solubility. |

| Melting Point | 245 - 252°C (Dec.) | High MP indicates strong intermolecular ionic lattice forces. |

| LogD (pH 7.4) | < -2.0 | Highly polar; poor passive membrane permeability. |

| Crystal Density | ~1.34 g/cm³ | Tight packing driven by H-bond networks. |

Solubility & Isolation Strategy

The solubility curve is U-shaped.

-

Acidic Media (pH 0-1): Highly soluble as the hydrochloride salt.

-

Basic Media (pH 10+): Highly soluble as the sodium/potassium carboxylate salt.

-

Isoelectric Zone (pH 4-5): Solubility drops precipitously. This property is the primary mechanism for purification.

Synthetic & Purification Protocols

Objective: Synthesis and isolation of high-purity 1-methylimidazole-4-carboxylic acid zwitterion.

Synthesis via Ester Hydrolysis

The most robust route involves the basic hydrolysis of ethyl 1-methylimidazole-4-carboxylate.

-

Dissolution: Dissolve ethyl 1-methylimidazole-4-carboxylate (1.0 eq) in THF/Water (1:1).

-

Saponification: Add LiOH or NaOH (1.2 eq). Stir at ambient temperature until TLC indicates consumption of starting material (typically 2-4 hours).

-

Workup (The "Isoelectric Trap"):

-

Note: Do not extract with organic solvents; the product is in the aqueous phase.

-

Remove THF under reduced pressure.

-

Acidification: Carefully add 1M HCl to the aqueous residue. Monitor pH with a calibrated probe.

-

Target pH: Adjust pH exactly to the pI range (4.3 – 4.5).

-

Crystallization: Cool the solution to 0-4°C. The zwitterion will precipitate as a white solid.

-

Filtration: Filter the solid and wash with cold water (minimal volume) followed by acetone (to remove water).

-

Purification Workflow Diagram

Figure 2: The "Isoelectric Trap" purification workflow for isolating zwitterionic imidazoles.

Structural Validation (Characterization)[2]

To confirm the zwitterionic state (vs. neutral or salt forms), specific spectroscopic markers must be identified.

Infrared Spectroscopy (FT-IR)

-

Absence of COOH: A neutral carboxylic acid typically shows a C=O stretch around 1700-1730 cm⁻¹. In the zwitterion, this band is absent.

-

Presence of COO-: Look for strong asymmetric (1600-1650 cm⁻¹) and symmetric (1350-1400 cm⁻¹) carboxylate stretching bands.

-

Imidazolium N-H: Broad absorption bands in the 2400-3000 cm⁻¹ region indicate the N-H+ species involved in hydrogen bonding.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof.

-

Bond Lengths: The C-O bond lengths in the carboxylate group are equivalent (delocalized), whereas a neutral COOH would show distinct C=O and C-OH lengths.

-

Packing: The lattice is stabilized by intermolecular

hydrogen bonds, linking molecules into infinite chains or 3D networks.

Applications in Drug Discovery[3]

Bioisosteres

1-Substituted imidazole-4-carboxylic acids serve as rigid bioisosteres for:

-

GABA (Gamma-aminobutyric acid): Mimicking the spatial arrangement of charge centers.

-

Amino Acids: Acting as conformationally restricted analogues of histidine or aspartic acid.

Metal-Organic Frameworks (MOFs)

Due to the rigid angle between the N-donor and O-donors, these ligands are used to construct porous MOFs with high thermal stability. The zwitterionic nature allows for unique charge-assisted assembly modes.

References

-

Crystal Structure of Imidazole-4-Carboxylate Derivatives Source: National Institutes of Health (PMC) URL:[Link]

-

pKa and Isoelectric Point Analysis of Imidazoles Source: Master Organic Chemistry / Evans pKa Table URL:[Link]

-

Synthesis of Imidazole Carboxylic Acids via Isocyanoacetates Source: ResearchGate (Synthetic Protocols) URL:[Link]

-

Zwitterionic Character in Crystal Engineering Source: Hungarian Academy of Sciences (MTAK) URL:[Link]

Methodological & Application

Ullmann coupling conditions for imidazole-4-carboxylate and 2-chloropyrazine

Application Note: Optimized Ullmann Coupling Conditions for the N-Arylation of Imidazole-4-carboxylate with 2-Chloropyrazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction

The synthesis of N-aryl imidazoles is a cornerstone in the development of novel therapeutics, agrochemicals, and functional materials[1]. While the classical Ullmann reaction requires harsh conditions (stoichiometric copper, >150 °C), modern ligand-accelerated copper catalysis has dramatically expanded the scope of C–N bond formation[2]. However, coupling an unsymmetrical, electronically deactivated nucleophile (imidazole-4-carboxylate) with a strongly coordinating, electron-deficient electrophile (2-chloropyrazine) presents unique challenges. This Application Note details a highly optimized, self-validating protocol for this specific transformation, ensuring high yield and strict regioselectivity.

Mechanistic Rationale & Regioselectivity

The Challenge of 2-Chloropyrazine: Heteroaryl chlorides are notoriously sluggish in oxidative addition compared to their bromide or iodide counterparts[2]. Furthermore, pyrazine nitrogen atoms can act as competitive ligands, sequestering the copper catalyst and arresting the catalytic cycle. To overcome this, a strongly chelating bidentate ligand—such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCHA)—is employed. DMCHA outcompetes pyrazine for copper coordination, stabilizing the active Cu(I) species and accelerating the oxidative addition into the strong C–Cl bond[3].

Regioselectivity: Imidazole-4-carboxylate exists in a tautomeric equilibrium. Arylation can theoretically occur at either the N1 or N3 position. Under Cu-catalyzed conditions, the reaction is highly selective for the N1 position, yielding the 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate derivative. This selectivity is driven by thermodynamics and sterics; arylation at N3 would force the bulky pyrazine ring into a severe steric clash with the adjacent ester group at the C5 position[4].

Experimental Design & Optimization

A systematic evaluation of reaction parameters reveals that base and ligand selection are critical for catalytic turnover. Weak bases fail to sufficiently deprotonate the imidazole, while overly strong bases degrade the ester group. Anhydrous potassium phosphate (K₃PO₄) provides the optimal basicity without causing side reactions.

| Entry | Copper Source | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10%) | None | K₂CO₃ | DMF | 110 | < 5 |

| 2 | CuI (10%) | L-Proline (20%) | K₂CO₃ | DMSO | 110 | 22 |

| 3 | CuI (10%) | 1,10-Phenanthroline (20%) | Cs₂CO₃ | DMF | 110 | 61 |

| 4 | CuBr (10%) | DMCHA (20%) | K₃PO₄ | Dioxane | 100 | 82 |

| 5 | CuI (10%) | DMCHA (20%) | K₃PO₄ | Dioxane | 100 | 89 |

| Table 1: Optimization of Ullmann coupling conditions for ethyl 1H-imidazole-4-carboxylate and 2-chloropyrazine. |

Experimental Workflow

Experimental workflow for the Ullmann C-N coupling of imidazole and pyrazine.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Visual cues are integrated to confirm reaction health at each stage.

Materials:

-

Ethyl 1H-imidazole-4-carboxylate (1.0 equiv, 10.0 mmol)

-

2-Chloropyrazine (1.2 equiv, 12.0 mmol)

-

Copper(I) iodide (CuI, 99.999% purity) (10 mol%, 1.0 mmol)

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCHA) (20 mol%, 2.0 mmol)

-

Anhydrous Potassium phosphate (K₃PO₄) (2.0 equiv, 20.0 mmol)

-

Anhydrous 1,4-Dioxane (20 mL)

Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 1H-imidazole-4-carboxylate, CuI, and K₃PO₄.

-

Critical Quality Attribute: The CuI must be a pristine white powder. If it is green or brown, it contains Cu(II) impurities and must be purified via Soxhlet extraction with THF prior to use.

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

-

Solvent & Ligand Addition: Inject anhydrous 1,4-Dioxane (20 mL) followed by 2-chloropyrazine via syringe. Finally, inject the DMCHA ligand.

-

Self-Validation Checkpoint 1: Upon addition of the diamine ligand, the suspension should rapidly transition to a deep blue, purple, or dark green color. This visual shift confirms the successful formation of the active Cu-diamine complex[3]. Immediate blackening indicates oxygen ingress and catalyst death.

-

-

Reaction: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the reaction mixture in a pre-warmed oil bath at 100 °C for 16 hours with vigorous stirring.

-

Workup: Cool the mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove insoluble inorganic salts.

-

Copper Extraction (Crucial Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous ammonium hydroxide (NH₄OH) solution (2 × 30 mL).

-

Self-Validation Checkpoint 2: The aqueous layer will turn a brilliant, deep blue (due to the formation of the

complex). This confirms that the copper catalyst has been successfully stripped from the organic product[5].

-

-

Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane/Methanol) to afford the pure ethyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate.

Analytical Verification

-

LC-MS: Confirm the product mass (

) and ensure the absence of unreacted 2-chloropyrazine. -

NMR Spectroscopy: Regioselectivity is definitively confirmed via 2D NOESY NMR. A strong NOE cross-peak between the pyrazine ring protons and the imidazole C5 proton (but not the C2 proton) verifies N1-arylation[4].

References

-

Ullmann reaction. Wikipedia. URL:[Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. URL:[Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. URL:[Link]

-

Ueda, S., Ali, M. A., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health (PMC). URL:[Link]

-

Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed - NIH. URL:[Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of N-Aryl Imidazoles and the SNAr Approach

An Application Guide for the Synthesis of N-Aryl Imidazole-4-Carboxylic Acids via Nucleophilic Aromatic Substitution (SNAr)

N-arylated imidazole-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science. These structures are integral to a range of biologically active compounds, including potential anticancer and anti-inflammatory agents.[1] The synthesis of these molecules often hinges on the formation of a key carbon-nitrogen bond between the imidazole ring and an aromatic system. While various transition-metal-catalyzed methods, such as Buchwald-Hartwig and Ullmann couplings, are prevalent, the Nucleophilic Aromatic Substitution (SNAr) reaction offers a compelling, metal-free alternative.[2][3][4]

SNAr is particularly advantageous when the arylating agent is an electron-deficient aromatic or heteroaromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, driven by the presence of strong electron-withdrawing groups (EWGs) ortho- and/or para- to a suitable leaving group.[5][6] This methodology avoids the cost, toxicity, and potential for product contamination associated with transition metal catalysts, making it a highly efficient and scalable route for specific, well-suited substrates.

This guide provides a detailed protocol and expert insights for the successful N-arylation of imidazole-4-carboxylic acid derivatives using the SNAr reaction. It is designed for researchers and drug development professionals seeking to leverage this powerful transformation.

Part 1: Foundational Principles & Pre-Reaction Considerations

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process. First, the nucleophile (the deprotonated imidazole) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring. This initial addition step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] In the second, rapid step, the leaving group is eliminated, restoring aromaticity and yielding the final N-arylated product.[7]

Caption: The two-step addition-elimination mechanism of SNAr.

The Critical Role of the Aryl Halide

The success of an SNAr reaction is fundamentally dependent on the electronic properties of the aryl halide.

-

Activation: The aromatic ring must be "activated" by the presence of at least one, and preferably multiple, strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₂R). These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][8]

-

Leaving Group: The nature of the leaving group (X) is crucial. In SNAr reactions, the bond to the leaving group is broken in the fast, second step, so its bond strength is less important than its ability to stabilize a negative charge and its electronegativity. The typical reactivity order is F > Cl > Br > I.[8] The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and accelerates the initial nucleophilic attack, which is the rate-determining step.[7]

The Challenge of Imidazole-4-Carboxylic Acid

Directly using imidazole-4-carboxylic acid as the nucleophile presents a significant challenge. The molecule possesses two acidic protons: one on the pyrrole-like nitrogen (pKa ≈ 14.5) and one on the carboxylic acid (pKa ≈ 6.0). A base will preferentially deprotonate the more acidic carboxylic acid, forming a carboxylate anion. This negatively charged group can decrease the nucleophilicity of the imidazole nitrogen and cause solubility issues.

Strategic Solution: Carboxylic Acid Protection

To ensure efficient N-arylation, the carboxylic acid group should be protected, most commonly as an ester (e.g., methyl or ethyl ester). This strategy neutralizes the acidic proton, ensuring that the base selectively deprotonates the imidazole N-H to generate the required nucleophile. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step after the N-arylation is complete. An alternative is to use a Boc-protecting group, which can be synthesized from the corresponding carboxylic acid.[9][10]

Part 2: Detailed Experimental Protocol

This protocol details the N-arylation of ethyl imidazole-4-carboxylate with 1-fluoro-4-nitrobenzene as a model system.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Mmol (equiv) | Amount | Purpose |

| Ethyl imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 5.0 (1.0) | 701 mg | Nucleophile Precursor |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 5.5 (1.1) | 776 mg | Arylating Agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 (2.0) | 1.38 g | Base |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 25 mL | Solvent |

Experimental Workflow Diagram

Caption: A step-by-step workflow for the SNAr reaction.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl imidazole-4-carboxylate (701 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

-

Solvent Addition: Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. Polar aprotic solvents like DMSO or DMF are preferred as they effectively solvate the potassium cation, leaving the carbonate anion more available to act as a base, while not hydrogen-bonding with the nucleophile.[8]

-

Inert Atmosphere: Flush the flask with dry nitrogen or argon for 5 minutes. While SNAr reactions are often not strictly air-sensitive, an inert atmosphere is good practice to prevent potential side reactions involving moisture.

-

Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (776 mg, 5.5 mmol) to the stirred suspension using a syringe. A slight excess of the arylating agent ensures complete consumption of the imidazole starting material.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C. Let the reaction stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting imidazole spot is no longer visible (typically 4-12 hours).

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Precipitation and Isolation: Stir the aqueous mixture for 30 minutes. The desired product, being less polar than the starting materials and salts, should precipitate out of the solution. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) to remove residual DMSO and salts.

-

Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate.

Part 3: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficient activation of the aryl halide. 2. Leaving group is not reactive enough (e.g., -Br, -I). 3. Base is too weak or not anhydrous. 4. Reaction temperature is too low. | 1. Switch to an aryl halide with more/stronger EWGs (e.g., dinitro- vs. mono-nitro).[8] 2. Use the corresponding fluoroarene, as fluorine is the best leaving group for SNAr.[8][11] 3. Use a stronger base (e.g., Cs₂CO₃) or ensure K₂CO₃ is finely powdered and dry. 4. Incrementally increase the temperature by 10-20 °C. |

| Multiple Products on TLC | 1. Di-substitution if the aryl halide has multiple leaving groups. 2. Competing reaction at a different position on the imidazole ring (less common in SNAr). 3. Solvent participation (solvolysis). | 1. Use a stoichiometric amount (1.0 equiv) of the nucleophile and add it slowly to the aryl halide solution.[8] 2. Ensure the carboxylic acid is protected; a free carboxylate could potentially act as a nucleophile under harsh conditions. 3. Use a non-nucleophilic polar aprotic solvent like DMSO, DMF, or NMP. Avoid alcoholic solvents.[12] |

| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is too soluble in the quench solution. | 1. Wash the crude product thoroughly with copious amounts of water during filtration. An alternative is to perform an extractive work-up with a water-immiscible solvent like ethyl acetate. 2. If the product does not precipitate, perform an extractive work-up. Extract the aqueous layer with ethyl acetate or dichloromethane (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. |

References

-

Shalini, K., et al. (2010). N-Arylated Imidazoles as Compounds of Pharmaceutical Interest. As detailed in an overview on N-arylation of imidazoles.[1]

-

Scott, P. J. H., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link][11]

-

University of Babylon. Nucleophilic Aromatic Substitution. Lecture Notes. Available at: [Link][5]

-

Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. PMC. Available at: [Link][13]

-

Chem Help ASAP (2020). SNAr Reaction Mechanism. YouTube. Available at: [Link][7]

-

Dunn, P. J. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Available at: [Link][6]

-

Lohmann, S., et al. Nucleophilic substitution reactions with a variety of heteroaromatic compounds. ResearchGate. Available at: [Link][14]

-

Kinger, M., et al. (2021). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link][2]

-

Dunn, P. J. (2026). SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available at: [Link][12]

-

Moutevelis-Minakakis, P., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link][10]

-

Patil, S. A., et al. (2015). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazide Analogues. Semantic Scholar. Available at: [Link][15]

-

Buchwald, S. L., et al. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles. Available at: [Link][4]

-

Moutevelis-Minakakis, P., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link][9]

-

Kim, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. Available at: [Link][16]

-

Kim, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link][17]

-

Moutevelis-Minakakis, P., et al. (2020). Supplementary Material: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link][18]

-

Wang, L., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link][19]

-

Andersson, P. G., et al. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Available at: [Link][20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: A Guide to the Copper-Catalyzed Synthesis of N-(pyrazin-2-yl)imidazoles

Abstract

The N-(pyrazin-2-yl)imidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of N-(pyrazin-2-yl)imidazoles via a copper-catalyzed cross-coupling reaction. We delve into the mechanistic underpinnings of this Ullmann-type condensation, offer a detailed, step-by-step experimental protocol, and present troubleshooting insights to ensure reproducible and high-yielding syntheses. The methodologies described herein are designed to be robust and adaptable, facilitating the generation of diverse libraries of these valuable compounds for further investigation.

Introduction: The Significance of N-(pyrazin-2-yl)imidazoles

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals and functional materials.[3] Among these, the N-arylimidazole core is a recurring structural element in numerous bioactive molecules.[4] The strategic incorporation of a pyrazine ring onto the imidazole core to form N-(pyrazin-2-yl)imidazoles has been shown to impart favorable pharmacological properties.[5][6] The development of efficient and scalable synthetic routes to these compounds is therefore a critical endeavor in modern drug discovery.

The copper-catalyzed N-arylation of imidazoles, a variant of the classic Ullmann condensation, has emerged as a powerful and cost-effective method for the construction of the crucial C-N bond.[7][8] Historically, Ullmann reactions were often hampered by harsh reaction conditions, such as high temperatures and the need for stoichiometric amounts of copper.[8] However, recent advancements, particularly the introduction of ligand-assisted copper catalysis, have led to the development of milder, more efficient, and highly versatile protocols with broad functional group tolerance.[9][10][11]

This guide will focus on a well-established copper-catalyzed protocol for the synthesis of N-(pyrazin-2-yl)imidazoles, providing both the theoretical framework and practical steps necessary for successful implementation in a laboratory setting.

Reaction Mechanism: The Copper-Catalyzed Ullmann Condensation

The copper-catalyzed N-arylation of an imidazole with a halopyrazine proceeds via a catalytic cycle that is generally accepted to involve copper(I) and copper(III) intermediates. The key steps are outlined below:

-

Formation of the Copper(I)-Imidazolate Complex: In the presence of a base, the imidazole is deprotonated to form an imidazolate anion. This anion then coordinates with a copper(I) salt (often generated in situ from a copper(II) precursor or by using a Cu(I) source directly) to form a copper(I)-imidazolate complex. The presence of a ligand, such as a diamine or phenanthroline, can stabilize this complex and enhance its reactivity.[9][12]

-

Oxidative Addition: The aryl halide (in this case, a 2-halopyrazine) undergoes oxidative addition to the copper(I)-imidazolate complex. This step involves the insertion of the copper center into the carbon-halogen bond of the pyrazine ring, leading to the formation of a transient, high-valent copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate is unstable and rapidly undergoes reductive elimination. This process forms the desired C-N bond, yielding the N-(pyrazin-2-yl)imidazole product, and regenerates a copper(I) species, which can then re-enter the catalytic cycle.

The overall transformation is a net cross-coupling reaction, where the nitrogen of the imidazole displaces the halide on the pyrazine ring.

Caption: A simplified diagram of the copper-catalyzed Ullmann condensation for the synthesis of N-(pyrazin-2-yl)imidazoles.

Experimental Protocol: Synthesis of 1-(Pyrazin-2-yl)-1H-imidazole

This protocol provides a detailed procedure for the copper-catalyzed N-arylation of imidazole with 2-chloropyrazine.

3.1. Materials and Reagents

-

Imidazole (99%)

-

2-Chloropyrazine (98%)

-

Copper(I) Iodide (CuI, 99.99%)

-

1,10-Phenanthroline (99%)

-

Cesium Carbonate (Cs₂CO₃, 99.9%)

-

Anhydrous 1,4-Dioxane (≥99.8%)

-

Ethyl Acetate (ACS grade)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Argon or Nitrogen gas (high purity)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography supplies (silica gel)

3.2. Reaction Setup and Procedure

Caption: Experimental workflow for the copper-catalyzed synthesis of N-(pyrazin-2-yl)imidazoles.

-

Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol, 1.2 equiv.), 2-chloropyrazine (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[7]

-

Inert Atmosphere: The flask is then sealed, and the atmosphere is evacuated and backfilled with a high-purity inert gas (argon or nitrogen). This cycle should be repeated three times to ensure the exclusion of oxygen, which can oxidize the copper(I) catalyst.

-

Base and Solvent Addition: Under a positive pressure of the inert gas, add cesium carbonate (2.0 mmol, 2.0 equiv.) and anhydrous 1,4-dioxane (5 mL).[7]

-

Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 18-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete (as determined by the consumption of the limiting reagent), the mixture is allowed to cool to room temperature.

-

The reaction mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove insoluble inorganic salts and the catalyst residue.

-

The filtrate is transferred to a separatory funnel and washed sequentially with deionized water (2 x 15 mL) and brine (15 mL).[7]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyrazin-2-yl)imidazole.

Data Presentation and Expected Outcomes

The following table summarizes representative data for copper-catalyzed N-arylation reactions of imidazoles with various aryl halides, providing an indication of the expected yields under different conditions.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 | [7] |

| 2 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [7] |

| 3 | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | DMF | 120 | 12 | ~88 | [4] |

| 4 | CuBr (5 mol%), Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 80 | 12 | ~92 | [11] |

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The data presented are illustrative.

Troubleshooting and Key Considerations

-

Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability and activity of the copper(I) catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.

-

Reagent Purity: The use of high-purity reagents and anhydrous solvents is essential for achieving high yields and minimizing side reactions.

-

Choice of Base: The choice of base can significantly impact the reaction outcome. Cesium carbonate is often a good choice due to its high solubility in organic solvents and its ability to facilitate the deprotonation of imidazole without promoting side reactions.

-

Ligand Selection: While 1,10-phenanthroline is effective, other diamine ligands can also be employed.[9] The optimal ligand may vary depending on the specific substrates.

-

Reaction Temperature: The reaction temperature should be carefully controlled. Temperatures that are too low may result in slow or incomplete reactions, while excessively high temperatures can lead to decomposition of the product or catalyst.

-

Poor Yields: If low yields are obtained, consider screening different ligands, bases, solvents, and temperatures. Additionally, ensure the purity of the starting materials and the integrity of the inert atmosphere.

Conclusion

The copper-catalyzed N-arylation of imidazoles with 2-halopyrazines is a robust and efficient method for the synthesis of N-(pyrazin-2-yl)imidazoles. This application note provides a detailed protocol and the necessary theoretical background to enable researchers to successfully synthesize these valuable compounds. The versatility of this methodology allows for the generation of a wide range of derivatives, which can be instrumental in the development of new therapeutic agents and functional materials.

References

-

Organic Chemistry Portal. (n.d.). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Retrieved from [Link]

-

RSC Publishing. (n.d.). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Retrieved from [Link]

-

MDPI. (2022, June 3). C-N Cross-Coupling Organic Transformations Catalyzed Via Copper Oxide Nanoparticles: A Review (2016-Present). Retrieved from [Link]

-

Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Aryl Imidazoles Catalyzed by Copper Nanoparticles on Nanosized Silica-Coated Maghemite. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress in copper-catalyzed cross-coupling reactions. Retrieved from [Link]

-

Monnier, F., & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Angewandte Chemie International Edition, 47(15), 2730-2733. Retrieved from [Link]

-

Beilstein Journals. (2015, December 15). Recent advances in copper-catalyzed asymmetric coupling reactions. Retrieved from [Link]

-

PubMed. (2007, August 3). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

-

ACS Publications. (2007, July 11). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. Retrieved from [Link]

-

Semantic Scholar. (2013, September 15). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Retrieved from [Link]

-

Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

-

PubMed. (2024, October 24). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

-

MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

-

ACS Publications. (2016, January 14). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. Retrieved from [Link]

-

MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. Retrieved from [Link]

-

PubMed. (2016, April 15). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Retrieved from [Link]

-

ijarsct. (2022, April 15). Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Retrieved from [Link]

-

ACS Publications. (2013, February 14). Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 12. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Note: Optimization of Recrystallization Protocols for 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP)

Physicochemical Rationale & Solvent Selection

The purification of 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid presents a unique crystallization challenge due to its highly functionalized, amphoteric nature. To design a successful recrystallization protocol, one must analyze the causality of its intermolecular interactions rather than relying on empirical trial and error.

The molecule consists of three distinct functional domains:

-

The Pyrazine Ring: A weak base and strong hydrogen-bond acceptor. The pyrazine moiety introduces significant hydrogen-bond accepting capabilities, rendering the molecule highly responsive to protic solvents like water and ethanol[1].

-

The Imidazole Core: Contains both a basic pyridine-like nitrogen and a pyrrole-like nitrogen, enabling robust

stacking and intermolecular hydrogen bonding. -

The Carboxylic Acid Group: A strong hydrogen-bond donor and acceptor (pKa ~2.5–3.5) that readily forms dimers in non-polar environments.

Because of these competing functional groups, the molecule exists as a zwitterion in neutral aqueous media. Similar exhibit near-zero solubility in non-polar solvents (e.g., hexane, toluene) but dissolve readily in highly polar aprotic solvents like or under strictly pH-adjusted aqueous conditions[2][3]. Consequently, standard single-solvent thermal recrystallization is often insufficient. Instead, purification requires manipulating the solvation shell via pH shifts, thermal gradients in protic media, or anti-solvent displacement[4].

Quantitative Solvent Profiling

The following table summarizes the thermodynamic and dielectric properties of evaluated solvent systems, providing the logical framework for the protocols that follow.

| Solvent System | Polarity Index | Boiling Point (°C) | Estimated Solubility Profile | Suitability & Mechanistic Rationale |

| Water (pH < 2 or > 9) | 10.2 | 100.0 | High (>50 mg/mL) | Excellent. Ionizes the molecule (cationic at low pH, anionic at high pH), enabling isoelectric point precipitation. |

| DMSO | 7.2 | 189.0 | High (>30 mg/mL) | Excellent (Primary). High dielectric constant disrupts strong solute-solute H-bonding. Requires an anti-solvent. |

| Ethanol (Absolute) | 5.2 | 78.3 | Moderate (Hot) | Good. Balances solubility of the polar carboxylic group and the slightly hydrophobic pyrazine ring via thermal gradients. |

| Ethyl Acetate / Water | 4.4 / 10.2 | 77.1 / 100 | Low / Miscible | Good (Anti-solvent). Used in binary systems to force the zwitterionic core out of solution. |

| Hexane | 0.1 | 69.0 | Insoluble | Incompatible. Complete lack of polar interactions prevents solvation of the carboxylic acid and heterocycles. |

Workflow Decision Matrix

Selecting the correct protocol depends entirely on the impurity profile of your crude synthetic batch. Use the following decision logic to determine the optimal recrystallization path.

Decision matrix for selecting the optimal recrystallization protocol based on crude impurity profiles.

Experimental Methodologies

Protocol 1: pH-Mediated Aqueous Crystallization (Isoelectric Point Precipitation)

Mechanism: This protocol leverages the amphoteric nature of the molecule. By raising the pH, the carboxylic acid is deprotonated, forming a highly soluble sodium salt. Lowering the pH precisely to the isoelectric point (pI) neutralizes the charge, forcing the zwitterion to crystallize out of the aqueous matrix, leaving highly water-soluble impurities behind[5][6].

Step-by-Step Procedure:

-

Suspension: Suspend 1.0 g of crude 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid in 10 mL of Deionized (DI) water.

-

Dissolution: Under moderate stirring (300 rpm), add 1M NaOH dropwise until the pH reaches ~9.5. The suspension should transition to a clear solution as the sodium salt forms.

-

Polish Filtration: Pass the basic solution through a 0.45 µm PTFE syringe filter to remove any insoluble organic impurities or mechanical particulates. Self-validation: The filtrate must be optically clear.

-

Precipitation: Transfer the filtrate to a clean flask. While stirring vigorously (500 rpm), add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

-

Nucleation: As the pH approaches the isoelectric point (typically between pH 3.5 and 4.5), the solution will become persistently turbid. Stop the addition of HCl immediately once maximum turbidity is achieved.

-

Maturation: Reduce stirring to 150 rpm and cool the suspension to 4°C in an ice bath for 2 hours to allow the crystal lattice to mature and exclude trapped solvent.

-

Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold DI water, followed by 5 mL of cold acetone to aid drying. Dry under vacuum at 45°C for 12 hours.

Protocol 2: Anti-Solvent Crystallization (DMSO / Water)

Mechanism: DMSO acts as a powerful hydrogen-bond acceptor, completely disrupting the solute-solute interactions of the crude solid. Water is then introduced as an anti-solvent. Because water strongly hydrogen-bonds with DMSO, it strips the solvation shell away from the pyrazine-imidazole core, forcing controlled precipitation[3].

Step-by-Step Procedure:

-

Primary Dissolution: Dissolve 1.0 g of crude material in a minimal volume of hot DMSO (approx. 3–5 mL) at 60°C. Stir until complete dissolution is achieved.

-

Temperature Stabilization: Allow the solution to cool slightly to 40°C.

-

Anti-Solvent Addition: Using a syringe pump or addition funnel, add DI water dropwise (rate: 1 mL/min) while stirring at 250 rpm.

-

Cloud Point Identification: Carefully monitor the solution. Stop the water addition the moment transient turbidity persists for more than 10 seconds (the "cloud point"). Self-validation: Adding water too rapidly past this point will cause the compound to "oil out" as an amorphous mass rather than crystallizing.

-

Crystal Growth: Turn off the stirrer and allow the mixture to cool ambiently to room temperature over 4 hours.

-

Isolation: Filter the resulting crystalline suspension. Wash the cake thoroughly with a 1:5 mixture of DMSO:Water, followed by pure DI water to remove residual DMSO. Dry under high vacuum at 50°C.

Protocol 3: Thermal Gradient Crystallization (Hot Ethanol)

Mechanism: Absolute ethanol provides a moderate dielectric environment that can solvate the molecule at reflux temperatures but not at room temperature. The slow cooling process allows for highly ordered, thermodynamically stable crystal formation[1][4].

Step-by-Step Procedure:

-

Suspension: Suspend 1.0 g of crude material in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the suspension to reflux (approx. 78°C) under continuous stirring.

-

Solubility Adjustment: If the material does not fully dissolve after 15 minutes at reflux, add DI water dropwise (up to a maximum of 5% v/v) until the solution becomes completely clear.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove insoluble impurities.

-

Controlled Cooling: Transfer the filtrate to a clean flask. Allow it to cool to room temperature undisturbed at a rate of approximately 10°C per hour. Self-validation: Rapid cooling (e.g., plunging directly into an ice bath) will trap impurities within the crystal lattice.

-

Final Chilling & Isolation: Once at room temperature, place the flask in an ice bath (0–5°C) for 1 hour to maximize yield. Filter under vacuum, wash with 5 mL of ice-cold ethanol, and dry under vacuum at 40°C.

References

-

LookChem. "1H-Imidazole-4-carboxylic acid Properties and Solubility". LookChem Chemical Database. Available at:[Link]

-

Preprints.org (2026). "Adjunctive Multicomponent Crystals of Two Anti-Tubercular Drugs with Pyridoxine". Preprints. Available at:[Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. preprints.org [preprints.org]

- 5. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

Application Note: Utilizing 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic Acid in Advanced Peptide Coupling

Executive Summary

The compound 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS: 1342526-35-5)[1] is a highly specialized, heteroaromatic building block. In modern drug discovery, it is strategically deployed to introduce rigid, hydrogen-bond-rich pharmacophores capable of bidentate metal chelation or specific target engagement (e.g., in kinase inhibitors and peptidomimetics). However, integrating this moiety via peptide coupling presents unique physicochemical challenges that require precise reagent selection and microenvironment control.

This guide outlines the mechanistic rationale and validated protocols for coupling this specific carboxylic acid to primary amines and resin-bound peptides.

Structural Challenges & Mechanistic Insights

Coupling this specific building block to a peptide N-terminus or a primary amine requires overcoming two primary structural hurdles:

-

Electronic Deactivation & Ester Instability : The electron-withdrawing pyrazine ring pulls electron density away from the imidazole core. This inductive effect increases the acidity of the C4-carboxylic acid. While this makes the resulting active ester highly reactive toward aminolysis, it simultaneously makes it highly susceptible to premature hydrolysis if water is present or if the reaction is overly basic.

-

Basic Nitrogen Interference : The molecule contains three basic nitrogen atoms (two on the pyrazine, one on the imidazole). These can sequester protons, altering the local pH, or coordinate with certain phosphonium-based coupling reagents (e.g., PyBOP), leading to off-target adducts.

Causality in Reagent Selection